Cas no 2229103-41-5 (2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)

2-Amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyrazole core, which imparts structural uniqueness and potential utility in asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for complex organic molecules, particularly in the development of bioactive compounds. The 1,4-dimethyl substitution on the pyrazole ring contributes to steric and electronic modulation, influencing reactivity and selectivity. This compound is of interest in medicinal chemistry due to its potential as an intermediate for drug candidates targeting neurological or metabolic pathways. Its well-defined stereochemistry further supports its use in enantioselective transformations.
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol structure
2229103-41-5 structure
商品名:2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
CAS番号:2229103-41-5
MF:C8H15N3O
メガワット:169.224201440811
CID:6502946
PubChem ID:165977490

2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
    • 2229103-41-5
    • EN300-1727477
    • インチ: 1S/C8H15N3O/c1-6-4-11(2)10-8(6)3-7(9)5-12/h4,7,12H,3,5,9H2,1-2H3
    • InChIKey: WUVILTPTSKTTRH-UHFFFAOYSA-N
    • ほほえんだ: OCC(CC1C(C)=CN(C)N=1)N

計算された属性

  • せいみつぶんしりょう: 169.121512110g/mol
  • どういたいしつりょう: 169.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727477-0.25g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
0.25g
$1420.0 2023-09-20
Enamine
EN300-1727477-0.5g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
0.5g
$1482.0 2023-09-20
Enamine
EN300-1727477-10.0g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
10g
$6635.0 2023-05-23
Enamine
EN300-1727477-10g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
10g
$6635.0 2023-09-20
Enamine
EN300-1727477-1.0g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
1g
$1543.0 2023-05-23
Enamine
EN300-1727477-0.1g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
0.1g
$1357.0 2023-09-20
Enamine
EN300-1727477-2.5g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
2.5g
$3025.0 2023-09-20
Enamine
EN300-1727477-5.0g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
5g
$4475.0 2023-05-23
Enamine
EN300-1727477-5g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
5g
$4475.0 2023-09-20
Enamine
EN300-1727477-0.05g
2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol
2229103-41-5
0.05g
$1296.0 2023-09-20

2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol 関連文献

2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-olに関する追加情報

Compound CAS No 2229103-41-5: 2-Amino-3-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Propan-1-Ol

The compound with CAS No 2229103-41-5, commonly referred to as 2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol, is a versatile organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an amino alcohol functional group. Its molecular formula is C9H16N3O, and it exhibits a molecular weight of approximately 188.25 g/mol.

Recent studies have highlighted the potential of 2-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the context of antiviral drug design. The pyrazole moiety is known for its ability to interact with various biological targets, making it a valuable component in medicinal chemistry.

In addition to its pharmaceutical applications, this compound has also been investigated for its potential in catalytic processes. Its amino alcohol functionality makes it a promising candidate for asymmetric catalysis, where it can act as a chiral ligand or catalyst in enantioselective reactions. Recent advancements in this area have demonstrated its effectiveness in facilitating the synthesis of complex organic molecules with high enantioselectivity.

The synthesis of CAS No 2229103-41-5 involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by functionalization to introduce the amino alcohol group. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, functional groups, and purity, ensuring that it meets the rigorous standards required for both research and industrial applications.

In terms of physical properties, CAS No 2229103-41-5 is typically a white crystalline solid with a melting point of around 78°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various synthetic protocols and analytical methods.

The growing interest in this compound can be attributed to its unique combination of structural features and functional groups. Its ability to participate in multiple types of chemical reactions makes it a valuable tool in both academic research and industrial settings. As new applications continue to emerge, CAS No 2229103-41- is poised to play an increasingly important role in the advancement of modern chemistry.

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